1-Morpholin-2-ylcyclopropan-1-ol hydrochloride is a chemical compound classified under the morpholine class of organic compounds. Morpholines are characterized by a six-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its potential applications in medicinal chemistry and pharmacology, particularly due to its structural features that allow for interaction with biological systems.
1-Morpholin-2-ylcyclopropan-1-ol hydrochloride falls under the category of organoheterocyclic compounds, specifically classified as oxazinanes. It is derived from morpholine, an organic compound with the formula C4H9NO, where the nitrogen and oxygen atoms are positioned at the 1 and 4 positions of the ring, respectively. The compound's specific identifiers include its CAS number (2038-03-1) and InChI Key (RWIVICVCHVMHMU-UHFFFAOYSA-N) .
The synthesis of 1-Morpholin-2-ylcyclopropan-1-ol hydrochloride can be approached through various methods, typically involving cyclization reactions. A common synthetic route includes:
These methods require careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity .
1-Morpholin-2-ylcyclopropan-1-ol hydrochloride has a molecular formula of C7H13ClN2O. Its molecular weight is approximately 185.64 g/mol. The structure consists of a cyclopropane ring bonded to a morpholine group, which contributes to its unique properties. The stereochemistry around the cyclopropane can influence its biological activity significantly.
The structural representation can be described using SMILES notation: C1CC(C1)N2CCOCC2
, indicating the connectivity of atoms within the molecule .
1-Morpholin-2-ylcyclopropan-1-ol hydrochloride can undergo several types of chemical reactions:
Common reagents for these reactions include lithium aluminum hydride for reduction and potassium permanganate for oxidation .
The mechanism of action for 1-Morpholin-2-ylcyclopropan-1-ol hydrochloride is not fully elucidated but is believed to involve interactions with specific receptors or enzymes in biological systems. Given its structural similarity to other morpholine-containing compounds, it may affect neurotransmitter systems or modulate enzyme activity related to various physiological processes .
The physical properties of 1-Morpholin-2-ylcyclopropan-1-ol hydrochloride include:
Chemical properties include:
While specific values for these properties may vary based on experimental conditions, they are essential for predicting behavior in biological systems .
1-Morpholin-2-ylcyclopropan-1-ol hydrochloride has potential applications in medicinal chemistry as a lead compound for drug development. Its structural characteristics suggest possible uses in:
The ongoing research into morpholine derivatives continues to reveal their significance in developing therapeutic agents with specific biological activities .
Morpholine derivatives occupy a prominent position in therapeutic development due to their multifaceted pharmacological profiles and favorable drug-like properties. The World Drug Index documents over 100 clinically approved drugs incorporating morpholine as either a core scaffold or peripheral substituent [2]. This widespread adoption stems from morpholine’s balanced physicochemical characteristics:
Table 1: Clinically Approved Drugs Containing Morpholine Moieties
Drug Name | Therapeutic Category | Biological Target | Key Structural Feature |
---|---|---|---|
Gefitinib | Anticancer (EGFR inhibitor) | Epidermal Growth Factor Receptor | Morpholinopropoxy side chain |
Aprepitant | Antiemetic (NK1 antagonist) | Neurokinin-1 Receptor | Trifluoromethyl morpholine |
Timolol | β-Blocker (Glaucoma/HTN) | β-Adrenergic Receptors | Morpholinoethylamino side chain |
Linezolid | Antibiotic | 23S Ribosomal RNA | Acetamido morpholine |
Reboxetine | Antidepressant | Norepinephrine Transporter | 2-Arylmorpholine core |
Pharmacological applications span diverse therapeutic areas:
The structural plasticity of morpholine permits extensive derivatization at nitrogen (N-functionalization) or carbon positions (C2/C3 substitution), enabling medicinal chemists to optimize target affinity while maintaining favorable physicochemical parameters [8].
Cyclopropane’s distinctive triangular geometry imparts exceptional structural and electronic properties that profoundly influence bioactive molecule performance:
Metabolic Stability: The cyclopropane ring exhibits exceptional resistance to oxidative metabolism, serving as a stable bioisostere for alkenes, carbonyls, or phenyl groups. This property extends compound half-life in vivo [5].
Table 2: Cyclopropane-Containing Therapeutics in Clinical Development
Compound | Therapeutic Indication | Mechanism of Action | Structural Role of Cyclopropane |
---|---|---|---|
10e [3] | Non-small cell lung cancer | mTOR inhibition | Stereochemical control of tetrahydroquinoline binding conformation |
38-P2 [5] | BRCA-proficient cancers | USP1 inhibition | Rigid spacer optimizing morpholine positioning |
Verubecestat | Alzheimer’s disease | BACE1 inhibition | Transition state mimic for aspartyl protease cleavage |
Ticagrelor | Antiplatelet therapy | P2Y12 receptor antagonism | Bioisostere replacing adenine ring system |
Functional applications in drug design include:
The strategic fusion of morpholine and cyclopropane pharmacophores represents a sophisticated approach to overcome limitations inherent in single-scaffold designs. This hybrid architecture leverages synergistic advantages:
Complementary Pharmacokinetic Optimization: Morpholine enhances aqueous solubility and tissue permeability, while cyclopropane improves metabolic stability and target residence time. Molecular modeling of 1-Morpholin-2-ylcyclopropan-1-ol;hydrochloride analogs demonstrates balanced logP values (1.8-2.3) and polar surface areas (45-60 Ų) within optimal ranges for oral bioavailability [2] [3].
Three-Dimensional Complexity: The sp³-rich cyclopropane introduces structural novelty and shape diversity, potentially accessing unexplored biological space. This 3D character enhances target selectivity by reducing promiscuous binding to off-target proteins [5].
Synergistic Target Engagement: Computational studies reveal cooperative binding mechanisms:
Table 3: Comparative Analysis of Hybrid Morpholine-Cyclopropane Derivatives
Biological Target | Compound Structure | Binding Affinity (IC₅₀) | Selectivity Ratio vs. Parent Compounds |
---|---|---|---|
mTOR Kinase [3] | N-(1-(Morpholine-4-carbonyl)-4-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide | 0.033 µM (A549 cells) | 18.7x vs. morpholine derivative 9.2x vs. cyclopropane analog |
USP1 Deubiquitinase [5] | (1R,2R)-2-(4-(3-(Morpholine-4-carbonyl)phenyl)cyclopropyl)acetic acid derivatives | 0.021 µM (enzymatic) | 12.4x vs. non-cyclopropane inhibitor 6.3x vs. morpholine-free compound |
Synthetic methodologies enabling these architectures include:
These hybrid systems demonstrate therapeutic potential across multiple domains:
The continued evolution of these hybrid architectures exemplifies rational structure-based design, addressing complex therapeutic challenges through synergistic molecular integration.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0